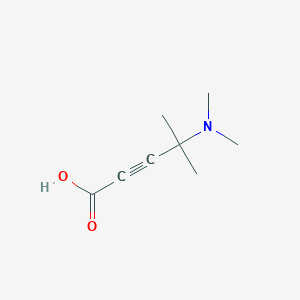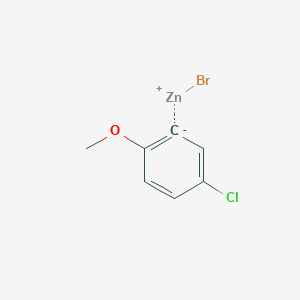
5-Chloro-2-methoxyphenylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methoxyphenylzinc bromide . It is a chemical reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a solution in tetrahydrofuran, a solvent that stabilizes the reagent and facilitates its use in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-2-methoxyphenylzinc bromide involves the reaction of 5-chloro-2-methoxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-Chloro-2-methoxyphenyl bromide+Zn→5-Chloro-2-methoxyphenylzinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-2-methoxyphenylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can participate in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst and a halide or pseudohalide as the electrophile. The typical conditions include a temperature range of 50-100°C and the presence of a base like triethylamine.
Oxidation and Reduction: While less common, the compound can also undergo oxidation to form the corresponding phenol or reduction to form the corresponding hydrocarbon.
Major Products: The major products formed from these reactions depend on the specific electrophile used. For example, in a Negishi coupling with an aryl halide, the product would be a biaryl compound.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, 5-Chloro-2-methoxyphenylzinc bromide is used for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of molecular frameworks.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For instance, biaryl structures formed through its use are common in many drug molecules.
Industry: In the industrial sector, this compound is used in the synthesis of materials with specific properties, such as polymers and advanced materials for electronics.
Mécanisme D'action
The mechanism by which 5-Chloro-2-methoxyphenylzinc bromide exerts its effects in chemical reactions involves the transfer of the phenyl group to an electrophile. The zinc atom in the compound acts as a mediator, facilitating the nucleophilic attack on the electrophile. This process is catalyzed by transition metals like palladium or nickel, which help in the formation and stabilization of the intermediate species.
Comparaison Avec Des Composés Similaires
- Phenylzinc bromide
- 2-Methoxyphenylzinc bromide
- 5-Chlorophenylzinc bromide
Uniqueness: What sets 5-Chloro-2-methoxyphenylzinc bromide apart from these similar compounds is the presence of both a chloro and a methoxy group on the phenyl ring. This unique substitution pattern can influence the reactivity and selectivity of the compound in chemical reactions, making it particularly useful for synthesizing molecules with specific electronic and steric properties.
Propriétés
Formule moléculaire |
C7H6BrClOZn |
|---|---|
Poids moléculaire |
286.9 g/mol |
Nom IUPAC |
bromozinc(1+);1-chloro-4-methoxybenzene-5-ide |
InChI |
InChI=1S/C7H6ClO.BrH.Zn/c1-9-7-4-2-6(8)3-5-7;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
SXVFAUFEMZXSQN-UHFFFAOYSA-M |
SMILES canonique |
COC1=[C-]C=C(C=C1)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide](/img/structure/B13917883.png)
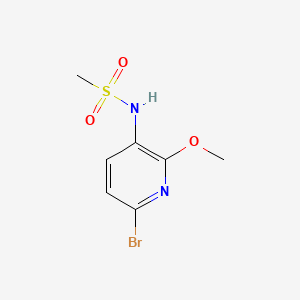
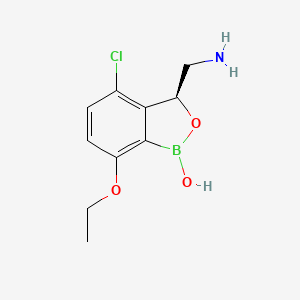
![tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13917911.png)
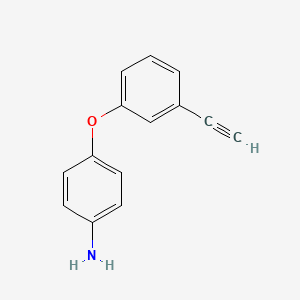
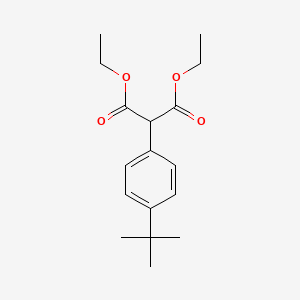
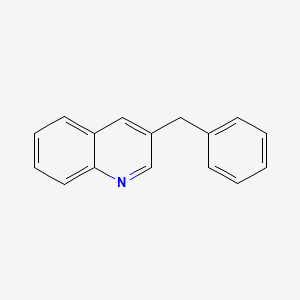

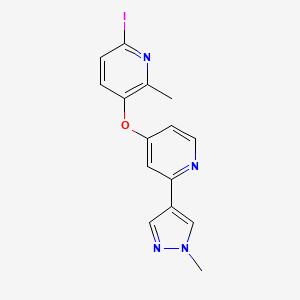
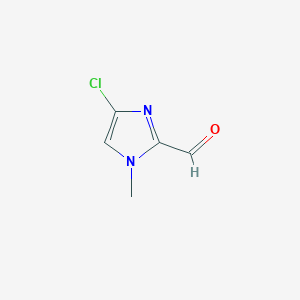

![tert-Butyl 5-(hydroxymethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13917977.png)
![ethyl (1S,2R,5R)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13917981.png)
